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Compound of Interest

Compound Name: 4,5-Dimethyl-4-hexen-3-one

Cat. No.: B096763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 4,5-Dimethyl-4-hexen-3-one (CAS No: 17325-90-5). The document

presents available mass spectrometry and infrared spectroscopy data in a structured format,

alongside detailed experimental protocols for key analytical techniques. Due to the limited

availability of experimental Nuclear Magnetic Resonance (NMR) data in public databases,

predicted NMR values are provided based on established spectroscopic principles.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4,5-Dimethyl-
4-hexen-3-one.

Table 1: Mass Spectrometry Data
Molecular Formula: C₈H₁₄O Molecular Weight: 126.1962 g/mol [1]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

126 25 [M]⁺ (Molecular Ion)

97 80 [M - C₂H₅]⁺

69 100 [M - C₄H₇O]⁺ or [C₅H₉]⁺

41 65 [C₃H₅]⁺

Data extracted from the NIST Mass Spectrometry Data Center electron ionization spectrum.[1]

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong
C-H stretch (sp³ hybridized

carbons)

~1685 Strong
C=O stretch (α,β-unsaturated

ketone)

~1640 Medium C=C stretch (alkene)

Data interpreted from the vapor phase IR spectrum available on SpectraBase.[2]

Table 3: Predicted ¹H NMR Spectral Data
No experimental ¹H NMR data was found in publicly available spectral databases. The

following are predicted chemical shifts, multiplicities, and coupling constants based on the

molecular structure.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.5 Quartet (q) 2H -C(=O)-CH₂-CH₃

~1.8 Singlet (s) 3H =C(CH₃)-C(=O)-

~1.7 Singlet (s) 3H =C(CH₃)-CH(CH₃)₂

~2.4 Septet (sept) 1H -CH(CH₃)₂

~1.1 Doublet (d) 6H -CH(CH₃)₂

~1.0 Triplet (t) 3H -CH₂-CH₃

Table 4: Predicted ¹³C NMR Spectral Data
No experimental ¹³C NMR data was found in publicly available spectral databases. The

following are predicted chemical shifts.

Chemical Shift (δ, ppm) Carbon Assignment

~200 C=O (Ketone)

~155 C=C(CH₃)₂

~130 (CH₃)C=C

~35 -CH₂-CH₃

~30 -CH(CH₃)₂

~20 =C(CH₃)₂

~15 =C(CH₃)-

~8 -CH₂-CH₃

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Sample Preparation: A sample of 4,5-Dimethyl-4-hexen-3-one is dissolved in a deuterated

solvent, typically deuterated chloroform (CDCl₃), to a concentration of approximately 5-10

mg/mL. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a

standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled

experiment is typically used to simplify the spectrum to single lines for each unique carbon

atom.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The

chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Vapor Phase): A small amount of the liquid sample is injected into a

heated gas cell. The vaporized sample fills the cell, which is then placed in the IR beam.

Data Acquisition: The infrared radiation is passed through the sample, and the absorbance is

measured as a function of wavenumber (cm⁻¹).

Data Processing: The resulting interferogram is Fourier transformed to generate the infrared

spectrum. The spectrum is typically plotted as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas

chromatograph (GC-MS) for sample introduction and separation.
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Sample Introduction: The sample is injected into the gas chromatograph, where it is

vaporized and separated from any impurities. The separated compound then enters the ion

source of the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (Electron Ionization, EI), causing them to lose an electron and form a

positively charged molecular ion ([M]⁺).

Fragmentation: The high energy of the electron beam also causes the molecular ion to

fragment into smaller, characteristic charged ions.

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based

on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4,5-Dimethyl-4-hexen-3-one.
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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